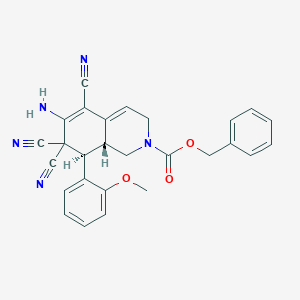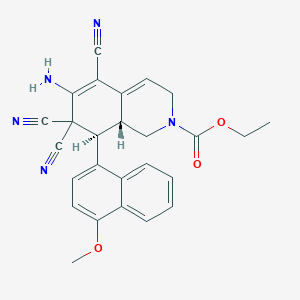![molecular formula C18H20N4OS B459518 4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile](/img/structure/B459518.png)
4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile is a complex organic compound with a unique spirocyclic structure. This compound is part of the spiropyran family, known for their photochromic properties, which means they can change color when exposed to light. These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and various substituted benzaldehydes.
Reaction Conditions: The reaction typically involves condensation reactions under acidic or basic conditions, followed by cyclization to form the spirocyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted and functionalized derivatives of the original compound.
Applications De Recherche Scientifique
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a photochromic switch in molecular devices and sensors due to its ability to change color upon exposure to light.
Biology: In biological research, it is used to study cellular processes and as a probe for detecting specific biomolecules.
Industry: Industrial applications include its use in the development of smart materials and coatings that respond to environmental changes.
Mécanisme D'action
The mechanism of action of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves its photochromic properties. When exposed to light, the compound undergoes a reversible transformation between its spiro and merocyanine forms. This transformation involves the breaking and forming of chemical bonds, leading to a change in the compound’s color and other properties. The molecular targets and pathways involved in this process include interactions with light-sensitive receptors and changes in the electronic structure of the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile include other spiropyrans and spirooxazines. These compounds share the spirocyclic structure and photochromic properties but differ in their specific substituents and functional groups. The uniqueness of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile lies in its specific combination of functional groups, which confer unique properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H20N4OS |
|---|---|
Poids moléculaire |
340.4g/mol |
Nom IUPAC |
4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile |
InChI |
InChI=1S/C18H20N4OS/c1-10-8-11(2)21-17-13(10)14-15(24-17)18(4-6-22(3)7-5-18)12(9-19)16(20)23-14/h8H,4-7,20H2,1-3H3 |
Clé InChI |
KWFARPPNUAYWOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C)C(=C(O3)N)C#N)C |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C)C(=C(O3)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B459435.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B459436.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B459437.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B459439.png)
![4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B459445.png)
![6-Amino-4-(4-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459446.png)

![6-Amino-4-[4-(methyloxy)naphthalen-1-yl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459449.png)
![6-Amino-4-(4-methoxy-1-naphthyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459451.png)
![Ethyl 2-[6-amino-5-cyano-4-(3-methoxy-4-propan-2-yloxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B459452.png)

![2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B459455.png)
![methyl 4-(2-amino-3-cyano-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinolin-4-yl)benzoate](/img/structure/B459458.png)
